Pim-1 kinase inhibitor 3 is a compound designed to inhibit the activity of the Pim-1 kinase, a member of the serine/threonine kinase family implicated in various cellular processes, including cell growth, survival, and differentiation. This kinase is notably associated with cancer progression and drug resistance, making it a significant target for therapeutic intervention. The compound is characterized by its ability to selectively inhibit the activity of Pim kinases, particularly Pim-1, Pim-2, and Pim-3.
Pim-1 kinase inhibitor 3 is synthesized through several chemical methods aimed at enhancing its potency and selectivity against the Pim kinase family. The compound's molecular formula is , with a molecular weight of 339.43 g/mol. Its Chemical Abstracts Service number is 2801695-39-4, which allows for its identification in chemical databases .
Pim-1 kinase inhibitor 3 falls under the category of small-molecule inhibitors targeting serine/threonine kinases. It is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of the Pim-1 enzyme . This classification is critical for understanding its mechanism of action and potential applications in cancer therapy.
The synthesis of Pim-1 kinase inhibitor 3 involves several steps that utilize various chemical reactions to achieve the desired structure. Common methods include:
The synthesis typically requires specific reagents under controlled conditions to ensure high yield and purity of the final product. For instance, the use of protective groups during synthesis helps prevent unwanted reactions, which are then removed in later stages .
Pim-1 kinase inhibitor 3 exhibits a complex molecular structure characterized by a central core that facilitates interaction with the active site of Pim kinases. The structural arrangement includes:
Crystallographic studies have provided insights into the binding interactions between Pim-1 kinase inhibitor 3 and its target enzyme, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex .
Pim-1 kinase inhibitor 3 participates in various chemical reactions during its synthesis and when interacting with biological targets:
The reactivity profile of Pim-1 kinase inhibitor 3 can be optimized through structural modifications that enhance its selectivity and potency against different isoforms of Pim kinases .
Pim-1 kinase inhibitor 3 inhibits Pim-1 by competing with ATP for binding at the active site. This inhibition prevents the phosphorylation of target substrates involved in cell signaling pathways critical for tumor growth and survival.
In vitro studies have demonstrated that Pim-1 kinase inhibitor 3 exhibits significant inhibitory activity with IC50 values ranging from approximately 0.22 to 2.46 μM against various Pim kinases . These values indicate a potent interaction with the enzyme, supporting its potential use in therapeutic applications.
Pim-1 kinase inhibitor 3 is a solid compound at room temperature with a defined melting point that can be determined through differential scanning calorimetry (DSC) or similar techniques.
The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time. Its solubility profile indicates compatibility with various solvents commonly used in biological assays.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to assess purity and confirm structural integrity during synthesis .
Pim-1 kinase inhibitor 3 has significant potential in cancer research and therapy due to its ability to inhibit tumor growth by targeting key signaling pathways mediated by Pim kinases. Its applications include:
Research continues into optimizing this compound for clinical use, focusing on enhancing selectivity and minimizing off-target effects .
Pim-1 kinase, a serine/threonine kinase encoded by the PIM1 gene on chromosome 6p21.2, functions as a pivotal regulator of oncogenesis by modulating cell proliferation, survival, metabolism, and drug resistance [4] [7]. Unlike many kinases, Pim-1 is constitutively active and lacks a regulatory domain, making its expression levels the primary determinant of its oncogenic activity [4] [9]. In hematological malignancies (e.g., T-cell acute lymphoblastic leukemia/T-ALL), Pim-1 overexpression is driven by oncogenic mutations in the JAK/STAT pathway. STAT3/5 transcription factors directly bind the PIM1 promoter, leading to transcriptional activation that supports leukemogenesis [5] [10]. Solid tumors similarly exploit Pim-1: triple-negative breast cancer (TNBC) exhibits estrogen receptor-alpha (ER-α)-mediated PIM1 upregulation, which phosphorylates cell cycle inhibitors (CDKN1A/CDKN2B) to accelerate proliferation and metastasis [4]. In prostate cancer, Pim-1 stabilizes nuclear factor-kappa B (NF-κB) by phosphorylating RelA/p65, enhancing tumor survival and chemotherapy resistance [2] [4].
Crucially, Pim-1 intersects with major oncogenic pathways. It phosphorylates and inactivates pro-apoptotic proteins like BAD (Bcl-2-associated death promoter), dissociating BAK from Bcl-xL to promote cell survival [2] [9]. It also synergizes with MYC—stabilizing MYC transcripts and co-activating target genes—to amplify tumorigenic signals in lymphomas and leukemias [9] [10].
Substrate | Functional Consequence | Cancer Relevance |
---|---|---|
BAD (Ser-75) | Inactivation of pro-apoptotic function | Prostate cancer, chemoresistance [2] |
p21/p27 | Dissociation from cell cycle regulators | Breast cancer, uncontrolled proliferation [4] |
c-MYC | Transcriptional co-activation | Lymphomas, leukemias [9] [10] |
RelA/p65 (NF-κB) | Stabilization against degradation | Prostate inflammation/tumorigenesis [4] |
Human Pim-1 expresses two isoforms—Pim-1L (44 kDa) and Pim-1S (33 kDa)—through alternative translation initiation sites. These isoforms exhibit distinct subcellular localizations and functions, demanding isoform-selective therapeutic strategies [2] [4] [7]:
The divergence in function underscores the therapeutic limitation of pan-PIM inhibitors. For example, in prostate cancer, Pim-1L-mediated chemoresistance relies on Etk binding, a mechanism absent in Pim-1S [2]. Isoform-specific targeting could thus minimize off-tumor effects while countering compartmentalized oncogenic signaling. Structural studies reveal that the unique hinge region (residues 123–125) of Pim-1, featuring a proline with a tertiary amine, offers a selectivity pocket exploitable for designing isoform-discriminative inhibitors [4] [6].
Isoform | Molecular Weight | Localization | Key Functional Domains | Oncogenic Roles |
---|---|---|---|---|
Pim-1L | 44 kDa | Plasma membrane | PXXP motif (N-terminal) | Drug resistance, cell survival [2] |
Pim-1S | 33 kDa | Nucleus/Cytosol | Catalytic domain | Cell cycle progression, transcription [4] [7] |
The development of Pim kinase inhibitors has progressed through three generations, driven by structural insights and evolving precision oncology paradigms [3] [8] [10]:
Current clinical pipelines prioritize combinatorial approaches. Over 10 Pim-targeted therapies are in trials, with AZD1208 (Phase II) and MEN1703 (Phase I/II) showing efficacy in leukemia/lymphoma when paired with JAK or BCL-2 inhibitors [8] [10].
Compound | Type | Target(s) | Development Status | Key Indications |
---|---|---|---|---|
SGI-1776 | Pan-PIM | PIM/FLT3 | Terminated (Phase I) | Chronic lymphocytic leukemia [10] |
PIM447 (LGH447) | Pan-PIM | PIM1/2/3 | Phase I/II | Multiple myeloma, T-ALL [5] [8] |
AZD1208 | Pan-PIM | PIM1/2/3 | Phase II | Acute myeloid leukemia [8] |
Compound H5 | Pim-1-selective | PIM1 | Preclinical | TNBC, prostate cancer [1] |
RF-1302 | Dual Pim-1/FLT3 | PIM1/FLT3 | Preclinical | Acute myeloid leukemia [8] |
Compounds Cited
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: